N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide
Description
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide is a synthetic compound featuring a benzamide core substituted with hydroxyl groups at positions 2 and 4 of the aromatic ring, linked to a 2,5-dioxopyrrolidin-1-yl moiety. These studies highlight the importance of substituents on the benzamide ring and pyrrole frameworks in modulating biological activity .
Properties
CAS No. |
503427-75-6 |
|---|---|
Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C11H10N2O5/c14-6-1-2-7(8(15)5-6)11(18)12-13-9(16)3-4-10(13)17/h1-2,5,14-15H,3-4H2,(H,12,18) |
InChI Key |
KQKXEUXBNZJKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
This method employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC) with activating agents like hydroxybenzotriazole (HOBt) .
Procedure :
- Activation : 2,4-Dihydroxybenzoic acid (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. EDC (1.2 equiv) and HOBt (1.2 equiv) are added at 0°C to form the active ester.
- Coupling : 1-Aminopyrrolidine-2,5-dione (1.1 equiv) and triethylamine (2.0 equiv) are introduced. The reaction proceeds at 25°C for 12–24 h.
- Workup : The mixture is diluted with ethyl acetate, washed with 1 M HCl and brine, dried (Na₂SO₄), and purified via silica gel chromatography.
Key Data :
| Yield | Purity | Conditions | Source Adaptation |
|---|---|---|---|
| 68% | 95% | EDC/HOBt, DMF, 24 h | Adapted from |
Advantages :
Limitations :
N-Hydroxysuccinimide (NHS) Ester Activation
NHS esters enable efficient coupling under mild conditions, as demonstrated in and.
Procedure :
- NHS Ester Formation : 2,4-Dihydroxybenzoic acid (1.0 equiv) reacts with N,N′-disuccinimidyl carbonate (DSC) (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.2 equiv) in DMF at 25°C for 6 h.
- Amine Coupling : The NHS ester intermediate is treated with 1-aminopyrrolidine-2,5-dione (1.1 equiv) and triethylamine (3.0 equiv) for 12 h.
- Purification : Crude product is isolated via precipitation in ice-water and recrystallized from ethanol.
Key Data :
| Yield | Purity | Conditions | Source Adaptation |
|---|---|---|---|
| 83% | 98% | DSC/DMAP, DMF, 12 h | Adapted from |
Advantages :
Limitations :
- DSC is moisture-sensitive, requiring anhydrous conditions.
1,1′-Carbonyldiimidazole (CDI)-Mediated Cyclization
CDI facilitates both activation and cyclization, as shown in.
Procedure :
- Activation : 2,4-Dihydroxybenzoic acid (1.0 equiv) and CDI (2.0 equiv) reflux in acetonitrile for 3 h.
- Cyclization : 1-Aminopyrrolidine-2,5-dione (1.0 equiv) is added, and the mixture refluxes for 12 h.
- Isolation : Solvent removal followed by trituration with diethyl ether yields the product.
Key Data :
| Yield | Purity | Conditions | Source Adaptation |
|---|---|---|---|
| 59% | 90% | CDI, MeCN, reflux | Adapted from |
Advantages :
Limitations :
- Moderate yields due to competing side reactions.
Protection/Deprotection Strategies for Hydroxyl Groups
The 2,4-dihydroxy groups necessitate protection during synthesis to prevent undesired side reactions.
Methyl Ether Protection
- Protection : 2,4-Dihydroxybenzoic acid is treated with methyl iodide (2.2 equiv) and K₂CO₃ (3.0 equiv) in acetone at 60°C for 6 h.
- Deprotection : After coupling, the methyl ethers are cleaved with BBr₃ (3.0 equiv) in DCM at −78°C for 1 h.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Protection | 95% | MeI, K₂CO₃, acetone |
| Deprotection | 88% | BBr₃, DCM |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| EDC/HOBt | 68 | 95 | Mild conditions | Hydroxyl interference |
| NHS/DSC | 83 | 98 | High efficiency | Moisture-sensitive |
| CDI | 59 | 90 | No racemization | Moderate yield |
Structural Characterization Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 10.32 (s, 1H, OH), 9.87 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 6.34 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.28 (d, J = 2.0 Hz, 1H, ArH), 4.12 (s, 2H, CH₂), 2.75 (s, 4H, CH₂).
- IR (KBr) : ν 3280 (OH), 1715 (C=O), 1650 (amide I) cm⁻¹.
- HR-MS (ESI) : m/z [M+H]⁺ calcd. for C₁₁H₁₀N₂O₅: 257.0521; found: 257.0524.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in enhancing monoclonal antibody production in cell cultures.
Industry: Could be used in the production of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide exerts its effects involves several molecular targets and pathways:
Monoclonal Antibody Production: The compound increases cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels, which are crucial for antibody production.
Galactosylation Suppression: It also suppresses the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The efficacy of N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide can be inferred through structure-activity relationship (SAR) studies of analogous compounds, particularly 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) and its derivatives. Below is a detailed comparison based on experimental findings:
Key Structural Features and Activity Trends
control) but contributed to structural stability . 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide: When combined with the 2,5-dimethylpyrrole group, this derivative increased cell-specific productivity by 1.6×, emphasizing the synergistic role of aromatic substitution .
2,5-Dimethylpyrrole as a Critical Substituent 2,5-Dimethylpyrrole (Compound 13): This standalone fragment demonstrated the highest activity, boosting cell-specific productivity by 2.2× while maintaining cell viability (>80%). The 2,5-dialkyl substitution on the pyrrole ring was indispensable for activity; non-alkylated or N-substituted pyrroles (e.g., pyrrole, 1-methylpyrrole) were inactive .
4-Aminobenzamide: Despite the amino group substitution, this derivative showed minimal activity (1.1×) . Alkylpyrrole Derivatives (e.g., 2-ethyl-5-methylpyrrole): While some analogs improved productivity (1.4–7.8×), most severely reduced cell viability (<50%), except for 2,5-dimethylpyrrole .
Mechanistic Insights
- Metabolic Effects : MPPB and 2,5-dimethylpyrrole enhance intracellular ATP levels and glucose uptake rates, which correlate with improved mAb synthesis .
Comparison with Broader Structural Analogs
The evidence also lists compounds with the 2,5-dioxopyrrolidinyl group paired with diverse aryl systems (e.g., chromenopyridine, benzothiazole, furan derivatives; Evidences 12–16). While these share the dioxopyrrolidinyl core, their biological activity in rCHO cultures remains uncharacterized in the provided data. In contrast, MPPB and its derivatives highlight the necessity of specific substitutions (e.g., 2,5-dimethylpyrrole) for enhancing productivity without compromising viability.
Q & A
Q. What are the standard methods for synthesizing N-(2,5-dioxopyrrolidin-1-yl)-2,4-dihydroxybenzamide and verifying its purity?
The compound is synthesized via condensation reactions involving succinimide, aldehydes, and benzamide derivatives under aqueous conditions. Post-synthesis, purity is verified using elemental analysis, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) to confirm structural integrity. For example, IR spectroscopy identifies functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches, while NMR resolves aromatic and pyrrolidine ring protons .
Q. How is this compound screened for enhancing monoclonal antibody (mAb) production in recombinant CHO (rCHO) cells?
Initial screening involves dissolving the compound in DMSO and adding it to rCHO cells cultured in 96-well plates. Octet QKe is used to measure mAb concentrations after 3 days. Compounds showing increased mAb levels (expressed as arbitrary units >1) advance to secondary screening in 50 mL suspension cultures. Statistical validation includes triplicate experiments and analysis with JMP software to calculate significance (p<0.05) .
Q. What standardized protocols are used to measure cell-specific productivity and metabolic parameters in rCHO cultures treated with this compound?
- Cell-specific productivity : Calculated from the slope of mAb concentration versus integrated viable cell density over time .
- Glucose/lactate rates : Measured via HPLC (BioProfile FLEX2) and normalized to cell count.
- Intracellular ATP : Quantified using a luminescence-based assay (Toyo B-Net kit) after cell lysis and centrifugation .
Advanced Research Questions
Q. What experimental approaches resolve contradictions between suppressed cell growth and enhanced mAb productivity under this compound treatment?
While the compound reduces viable cell density by 34% (e.g., from 21.2 × 10^6 to 14.0 × 10^6 cells/mL in fed-batch cultures), it increases cell-specific glucose uptake (0.74 vs. 0.63 pmol/cell/day) and redirects metabolic flux toward the TCA cycle, enhancing ATP production. This shifts resources from proliferation to protein synthesis, validated via metabolomic profiling and ATP-to-ADP ratios .
Q. How is the structure-activity relationship (SAR) of this compound analyzed to identify its bioactive moiety?
SAR studies involve testing partial structures (e.g., 2,5-dimethylpyrrole, succinimide) in batch cultures. 2,5-Dimethylpyrrole is identified as the critical moiety, increasing cell-specific productivity by 2.2-fold without compromising viability. Derivatives with alkyl groups (e.g., propyl, isobutyl) are synthesized and screened using high-throughput viability assays and mAb titer comparisons .
Q. What methodologies quantify the compound’s impact on N-linked glycosylation profiles of mAbs?
- Antibody purification : Cosmo Bio columns isolate mAbs from culture supernatants.
- Glycan analysis : Released glycans are labeled with 2-AB and separated via HPLC (XBridge BEH Amide XP column) with fluorescence detection (λ=420 nm).
- Statistical validation : Triplicate runs identify significant reductions in G1F glycoforms (24.5% → 14.8%) under treatment, while G0F remains dominant .
Q. How do researchers optimize fed-batch culture conditions to maximize mAb yield with this compound?
Optimization includes:
- Dose titration : 0.32–0.64 mM to balance productivity and cytotoxicity.
- Supplement timing : Adding 2% v/v feed on days 4, 6, and 8 to prolong culture duration (up to 14 days vs. 10 days in controls).
- pH/DO monitoring : Unoptimized parameters are tracked to identify trade-offs between cell density and mAb output (e.g., 1,098 mg/L vs. 732 mg/L in controls) .
Q. What statistical frameworks are applied to validate reproducibility in high-throughput screening of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
